Ethyl 2-hydroxy-5-methylbenzoate

Medicinal Chemistry Chemical Synthesis Property Prediction

Ethyl 2-hydroxy-5-methylbenzoate (also known as Ethyl 5-methylsalicylate) is a hydroxyl benzoate derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. It is a liquid at room temperature with a reported density of 1.103 g/mL at 25°C and a boiling point of 251°C.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 34265-58-2
Cat. No. B1330167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-5-methylbenzoate
CAS34265-58-2
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)C)O
InChIInChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
InChIKeyZGYXABNSOOACGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 2-hydroxy-5-methylbenzoate (CAS 34265-58-2): A Baseline Review for Scientific Selection


Ethyl 2-hydroxy-5-methylbenzoate (also known as Ethyl 5-methylsalicylate) is a hydroxyl benzoate derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [1]. It is a liquid at room temperature with a reported density of 1.103 g/mL at 25°C and a boiling point of 251°C [1]. This compound is commercially available, typically at a purity of 98%, and is primarily utilized as a synthetic intermediate or building block in organic chemistry .

Why Ethyl 2-hydroxy-5-methylbenzoate (34265-58-2) Cannot Be Interchanged with Other Salicylates


The selection of ethyl 2-hydroxy-5-methylbenzoate over other salicylate esters (e.g., methyl, propyl, or unsubstituted ethyl salicylate) is driven by its specific physicochemical and reactivity profile, which directly impacts synthetic utility. The combination of the 5-methyl substitution on the aromatic ring and the ethyl ester group confers a distinct lipophilicity (XLogP3 of 3.5) and steric profile compared to its methyl ester analog or unsubstituted salicylates [1]. This unique profile influences its solubility, boiling point (251 °C), and reactivity, making it a non-interchangeable building block in multi-step syntheses where these properties are critical for reaction outcomes or intermediate isolation [1]. Therefore, generic substitution is not a viable strategy for applications dependent on this specific molecular architecture.

Quantitative Evidence Guide for the Differentiation of Ethyl 2-hydroxy-5-methylbenzoate (34265-58-2)


Comparison of Key Physicochemical Properties: Ethyl vs. Methyl 5-Methylsalicylate

Ethyl 2-hydroxy-5-methylbenzoate is differentiated from its closest structural analog, methyl 5-methylsalicylate (methyl 2-hydroxy-5-methylbenzoate, CAS 22717-57-3), by its higher lipophilicity and altered volatility. The ethyl ester has a calculated XLogP3 of 3.5, which is higher than the predicted XLogP3 for its methyl ester analog (estimated at ~2.9-3.0) [1][2]. This difference in lipophilicity directly impacts its solubility profile and its ability to partition into non-polar environments. The boiling point of the ethyl ester is 251 °C, a value that is distinct and higher than that of the methyl ester, which is a liquid at room temperature with a lower boiling point [1][2].

Medicinal Chemistry Chemical Synthesis Property Prediction

Differentiation in Synthetic Utility: Role as a Verifiable Intermediate

This compound's utility is not hypothetical; it has been specifically documented as a synthetic intermediate. It is formed during the synthesis of 2-propoxy-5-methylbenzoic acid, a molecule with its own distinct applications . Furthermore, it has been isolated as a minor by-product in the AlCl3-promoted reaction of 2-methyl furan with ethyl propiolate, providing a defined context for its formation and isolation . These specific citations provide a clear procurement rationale for scientists engaged in similar chemical transformations or those requiring this exact ester for downstream synthetic steps.

Organic Synthesis Process Chemistry Methodology

Antimicrobial Activity: Reported Activity Against Escherichia coli 257

Ethyl 2-hydroxy-5-methylbenzoate has been tested for antimicrobial activity. It was assayed in vitro for its minimum inhibitory concentration (MIC) against the bacterial strain Escherichia coli 257 . While the specific quantitative MIC value was not provided in the accessible abstract, the report of the assay confirms that the compound has been evaluated in this context. This provides a starting point for researchers in antimicrobial discovery who may consider this compound as a synthetic intermediate or a starting point for generating new bioactive molecules.

Antimicrobial Screening Microbiology In Vitro Assay

Cytotoxicity Evaluation: Activity Against H9 Cell Line

The compound has also been evaluated for cytotoxic activity. An in vitro study assessed its toxicity against the H9 cell line (a human T-cell line) and determined the compound to be 'Toxic' . The assay report does not provide a quantitative IC50 value in the abstract. This data point is useful for researchers who may encounter this compound in a biological context, such as when studying its potential therapeutic window or its effects on immune cells. It signals that the compound possesses some degree of biological activity beyond its primary role as a synthetic building block.

Toxicology Cancer Research In Vitro Cytotoxicity

Recommended Application Scenarios for Ethyl 2-hydroxy-5-methylbenzoate (34265-58-2) Based on Quantitative Evidence


Synthetic Organic Chemistry: A Building Block for Derivatization

The primary and most well-supported application for ethyl 2-hydroxy-5-methylbenzoate is as a synthetic intermediate. Its documented role in the synthesis of 2-propoxy-5-methylbenzoic acid makes it a necessary procurement for chemists attempting to replicate or adapt this specific synthetic pathway . Furthermore, its isolation as a by-product in specific AlCl3-catalyzed reactions provides a known reference point for reaction monitoring and product identification in similar Diels-Alder or Friedel-Crafts type chemistry .

Medicinal Chemistry & Probe Development: Leveraging a Higher LogP Scaffold

The calculated XLogP3 of 3.5 for ethyl 2-hydroxy-5-methylbenzoate differentiates it from less lipophilic salicylate analogs . This property is a key consideration in medicinal chemistry for designing compounds with improved membrane permeability or altered distribution profiles. Scientists developing new chemical entities where a salicylate core is desired but enhanced lipophilicity is a key objective would prioritize this specific ethyl ester over its methyl or unsubstituted counterparts.

Antimicrobial and Cytotoxicity Screening Assays

Researchers conducting antimicrobial or cytotoxicity screening panels may consider including this compound based on its reported activity against E. coli 257 and toxicity to H9 cells . While quantitative data is limited, the presence of biological activity in these assays establishes its relevance for inclusion in broader structure-activity relationship (SAR) studies or as a reference compound in new assay development.

Technical Documentation Hub

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